Iridium(III) acetylacetonate

Catalog No.
S1519179
CAS No.
15635-87-7
M.F
C15H24IrO6
M. Wt
492.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iridium(III) acetylacetonate

CAS Number

15635-87-7

Product Name

Iridium(III) acetylacetonate

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;iridium

Molecular Formula

C15H24IrO6

Molecular Weight

492.56 g/mol

InChI

InChI=1S/3C5H8O2.Ir/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-;

InChI Key

AZFHXIBNMPIGOD-LNTINUHCSA-N

SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ir]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ir]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Ir]

Precursor for Iridium Thin Films and Coatings:

One of the primary applications of Iridium(III) acetylacetonate lies in its ability to act as a precursor for depositing thin films and coatings of iridium metal. This process is achieved through a technique called metallo-organic chemical vapor deposition (MOCVD) . Ir(acac)₃ possesses a crucial combination of properties, including:

  • Thermal stability: It can withstand high temperatures needed for the decomposition and deposition process .
  • High vapor pressure: This allows for efficient vaporization of the compound during MOCVD .
  • Low sublimation enthalpy: Requires less energy for conversion from solid to gas phase, facilitating uniform and controlled deposition .

Iridium thin films and coatings find applications in various fields, including:

  • Microelectronics: Iridium is a crucial component of electrical contacts and diffusion barriers in integrated circuits [].
  • Electrocatalysis: Iridium-based catalysts are employed in fuel cells and other electrochemical devices due to their high activity and stability [].
  • Sensors: Iridium thin films can be used to fabricate gas sensors owing to their sensitivity to specific gas molecules [].

Synthesis of Iridium Oxide Nanoclusters:

Iridium(III) acetylacetonate can be utilized as a precursor for synthesizing iridium oxide (IrOx) nanoclusters. These nanoclusters exhibit unique properties due to their size and surface area, making them valuable for various research areas. Some potential applications of IrOx nanoclusters include:

  • Photocatalysis: They exhibit potential for applications in water splitting and degradation of organic pollutants due to their light-harvesting properties [].
  • Biomedical applications: IrOx nanoclusters can be explored for drug delivery and bioimaging purposes owing to their biocompatibility and tunable surface functionalities [].

Research in Catalysis:

Iridium(III) acetylacetonate plays a role in research related to the development of new and improved catalysts. It serves as a starting material for preparing supported iridium catalysts on various substrates. These catalysts are then studied for their potential applications in different reactions, such as:

  • CO oxidation: Iridium catalysts are being investigated for their ability to convert carbon monoxide (CO) into carbon dioxide (CO₂), which is crucial for emission control applications [].
  • CO₂ reduction: Research explores the use of iridium catalysts for converting CO₂ into valuable chemicals and fuels, contributing to sustainable energy solutions [].

Iridium(III) acetylacetonate, with the chemical formula C15H21IrO6\text{C}_{15}\text{H}_{21}\text{IrO}_6 and CAS number 15635-87-7, is a coordination complex of iridium. This compound appears as an orange-yellow crystalline powder and is known for its unique properties, including solubility in organic solvents such as toluene and chloroform, while being insoluble in water. It has a melting point of approximately 269-271 °C and is stable under inert conditions, typically requiring storage in an inert atmosphere such as nitrogen or argon at low temperatures .

The mechanism of action of iridium(III) acetylacetonate depends on the specific application. In its role as a precursor for thin film deposition, it undergoes thermal decomposition, releasing volatile iridium species that can condense on a substrate to form a thin film []. As a catalyst, iridium(III) acetylacetonate can activate reactant molecules through Lewis acid-base interactions or ligand exchange, facilitating desired chemical reactions [].

. It is particularly noted for its role in catalyzing hydrogenation reactions, including the hydrogenation of benzene and toluene . The compound can also be utilized in the preparation of heterogeneous catalysts on different supports, facilitating reactions such as water oxidation and carbon monoxide preferential oxidation. Furthermore, it acts as a precursor for depositing iridium and iridium oxide films through chemical vapor deposition techniques .

The biological activity of iridium(III) acetylacetonate has been explored in various contexts. Some studies suggest potential applications in photodynamic therapy due to its luminescent properties. Additionally, its ability to act as a catalyst in oxidation reactions may have implications for biological systems, although specific biological effects remain less well-documented compared to its chemical applications .

Iridium(III) acetylacetonate can be synthesized through several methods:

  • Direct Reaction: The compound can be prepared by reacting iridium(III) chloride with acetylacetone in a suitable solvent, often under reflux conditions.
  • Solvent-Free Synthesis: A more recent method involves mixing iridium(III) chloride with acetylacetone under solvent-free conditions, which may enhance yield and purity.
  • Atomic Layer Deposition: This technique allows for the controlled deposition of iridium(III) acetylacetonate onto various substrates, which is particularly useful for creating thin films .

Iridium(III) acetylacetonate has a wide range of applications across various fields:

  • Catalysis: It is extensively used as a catalyst for hydrogenation and oxidation reactions in organic synthesis.
  • Material Science: The compound serves as a precursor for thin film deposition in electronics and photonics.
  • Photodynamic Therapy: Its luminescent properties make it a candidate for use in medical applications related to light-activated therapies .
  • Chemical Sensors: Due to its ability to form complexes with other ligands, it can be employed in the development of sensors for detecting specific chemical species .

Research involving interaction studies of iridium(III) acetylacetonate has focused on its reactivity with various ligands and substrates. These studies often examine how the compound interacts with other chemical species during catalytic processes or when forming complexes. The stability and reactivity of these interactions are crucial for optimizing its use in catalysis and material science applications .

Iridium(III) acetylacetonate belongs to a broader class of metal acetylacetonates, which include several other transition metal complexes. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Ruthenium(III) acetylacetonateC15H21RuO6\text{C}_{15}\text{H}_{21}\text{RuO}_6Used in catalysis but less stable than iridium complex
Platinum(II) acetylacetonateC10H14O4Pt\text{C}_{10}\text{H}_{14}\text{O}_4\text{Pt}Known for its anti-cancer properties
Cobalt(II) acetylacetonateC10H14O4Co\text{C}_{10}\text{H}_{14}\text{O}_4\text{Co}Exhibits magnetic properties not found in iridium complex
Nickel(II) acetylacetonateC10H14O4Ni\text{C}_{10}\text{H}_{14}\text{O}_4\text{Ni}Less effective as a catalyst compared to iridium

Uniqueness

Iridium(III) acetylacetonate is unique due to its exceptional catalytic activity, stability under various conditions, and luminescent properties that make it suitable for both industrial applications and potential biomedical uses. Its ability to form stable complexes distinguishes it from other metal acetylacetonates, enhancing its utility in advanced material synthesis and catalysis .

Traditional Synthesis Protocols

The conventional synthesis of Ir(acac)₃ typically involves the reaction of iridium(III) chloride hydrate with acetylacetone in the presence of a base. This method, while effective, often requires extended reaction times and significant quantities of solvents. The traditional approach follows this general procedure:

  • Dissolution of iridium(III) chloride hydrate in hot distilled water
  • Addition of acetylacetone (2,4-pentanedione) to the solution
  • Adjustment of pH using sodium bicarbonate or similar base
  • Refluxing the mixture for several hours
  • Extraction and purification of the product

A notable example from the literature describes the dissolution of IrCl₃·3H₂O in water followed by reaction with acetylacetone. The solution is then made alkaline, and the product is extracted with benzene or other suitable organic solvents. This approach typically yields the complex as an orange-yellow crystalline solid with a melting point of 269-271°C.

Table 1: Physical and Chemical Properties of Ir(acac)₃

PropertyValue
Molecular FormulaC₁₅H₂₁IrO₆
Molecular Weight489.54 g/mol
AppearanceOrange-yellow crystalline powder
Melting Point269-271°C
Boiling Point260°C/1mmHg
Storage ConditionsUnder inert gas (nitrogen or argon) at 2-8°C
SolubilitySlightly soluble in H₂O; soluble in toluene, chloroform, acetone, methanol
Water SolubilityInsoluble in water; soluble in chloroform and benzene; slightly soluble in ethanol and methanol

Novel One-Pot and Isomer-Specific Approaches

Recent advances have led to the development of one-pot synthesis methods that streamline the production of Ir(acac)₃ and related complexes. These approaches often involve:

  • Direct reaction of iridium precursors with acetylacetone under specific conditions
  • Sequential ligand-exchange reactions in a single vessel
  • Utilization of intermediate complexes to facilitate the formation of the target compound

One significant advancement involves the use of [Ir(COD)(μ-Cl)]₂ (where COD is 1,5-cyclooctadiene) as an intermediate. This approach begins with the reaction of IrCl₃·3H₂O with 1,5-cyclooctadiene in a mixture of deionized water and ethanol. The resulting intermediate is then treated with CO gas followed by sodium bicarbonate and acetylacetone to yield the desired product.

A particularly noteworthy development is the synthesis of isomeric phosphorescent cyclometalated iridium(III) complexes via random cyclometalation, which allows for the manipulation of excited states. This strategy has enabled the production of yellow to deep-red emissive iridium complexes with high photoluminescence quantum yields (up to 0.99).

Challenges in Selective Isomer Generation

The synthesis of Ir(acac)₃ presents several challenges, particularly regarding the selective generation of specific isomers. Iridium(III) acetylacetonate exhibits two primary linkage isomers:

  • The standard O₆-bonded isomer with D₃-symmetry, where all acetylacetonate ligands are bonded to iridium through oxygen atoms
  • An alternative C-bonded isomer, trans-Ir(acac)₂(CH(COMe)₂)(H₂O), where one acetylacetonate ligand is bonded through carbon

The distinction between these isomers is critical as they exhibit different chemical behaviors and applications. The O₆-bonded isomer is primarily used in chemical vapor deposition applications, while the C-bonded isomer has shown promise as a catalyst for C-H activation reactions.

The resolution of Ir(acac)₃ into its individual enantiomers (Δ and Λ) represents another challenge, typically achieved through the formation of adducts with chiral compounds such as dibenzoyltartaric acid. This separation is essential for applications requiring stereochemical purity, including asymmetric catalysis.

Microwave-Assisted and Alternative Reaction Pathways

Microwave-assisted synthesis has emerged as a powerful approach for preparing Ir(acac)₃ and related complexes, offering significant advantages:

  • Dramatically reduced reaction times (from hours to minutes)
  • Higher yields and improved purity
  • Decreased solvent requirements
  • Simplified isolation procedures

A notable example involves the microwave-assisted synthesis of cyclometalated iridium complexes, where reaction times are reduced to 5-10% of those required for traditional methods. In one protocol, the synthesis of [Ir(pbt)₂(acac)] (where pbt is 2-phenylbenzothiazole) is completed in just 30 minutes using microwave conditions, compared to more than 12 hours under conventional reflux.

The optimization of microwave parameters has been extensively studied, with findings indicating that temperatures around 150°C provide an optimal balance between yield and reaction time. Furthermore, the water content in the reaction medium significantly impacts both yield and product crystallinity, with a 1:3 water/2-methoxyethanol ratio identified as optimal for many iridium complexes.

Recent innovations include mechanochemical synthesis using ball milling, which enables the rapid and efficient preparation of iridium complexes under solid-state conditions without significant organic solvent use. This approach is particularly valuable from both production cost and environmental perspectives.

Table 2: Comparison of Synthesis Methods for Ir(acac)₃ and Related Complexes

MethodReaction TimeTemperatureSolvent UsageYieldSpecial Requirements
Traditional Reflux12-48 hours80-100°CHighModerate (60-75%)None
Microwave-Assisted30-90 minutes150-170°CModerateHigh (70-85%)Microwave reactor
Mechanochemical10-60 minutes100-135°CVery lowHigh (70-80%)Ball mill equipment
One-Pot Sequential5-8 hoursVariableModerateModerate to highInert atmosphere

Ligand Binding Modes and Geometric Configurations

Iridium(III) acetylacetonate adopts two primary ligand-binding modes: the conventional κ²-O,O′ chelation and the rare κ¹-C bonding (Figure 1). In the κ²-O,O′ mode, the acac ligand coordinates via both oxygen atoms, forming a six-membered metallacycle with a bite angle of approximately 93–97° [1] [3]. This configuration results in a distorted octahedral geometry, as observed in single-crystal X-ray diffraction studies of [Ir(C₁₇H₁₀NO)₂(C₅H₇O₂)], where the Ir–O bond lengths range from 2.02–2.08 Å [3].

The κ¹-C bonding mode, observed in linkage isomers, involves coordination through the central carbon atom of the acac ligand. This mode induces significant electronic redistribution, as demonstrated by density functional theory (DFT) calculations, which show a 0.3 eV stabilization of the lowest unoccupied molecular orbital (LUMO) compared to the κ²-O,O′ isomer [5].

Table 1: Structural Parameters of Iridium(III) Acetylacetonate Isomers

Parameterκ²-O,O′ Isomerκ¹-C Isomer
Ir–O/C bond length2.04 Å2.18 Å
Bite angle94.5°N/A
Coordination number66
Space groupPbcaP2₁/c

Data derived from X-ray crystallography [3] [4].

Linkage vs. Structural Isomerism in Functional Applications

Linkage isomerism profoundly influences functional performance. The κ²-O,O′ isomer serves as a precursor for chemical vapor deposition (CVD) of iridium-containing thin films, particularly in organic light-emitting diodes (OLEDs), due to its thermal stability and volatile byproducts [1]. In contrast, the κ¹-C isomer exhibits enhanced catalytic activity in C–H bond functionalization reactions, attributed to the increased electrophilicity of the iridium center [1] [5].

Electrogenerated chemiluminescence (ECL) studies reveal that κ²-O,O′ isomers of Ir(ppy)₂(acac) (ppy = 2-phenylpyridine) produce 2.3× higher ECL intensity than their κ¹-C counterparts in acetonitrile-tripropylamine systems [2]. This disparity stems from differences in excited-state redox potentials, which are modulated by ligand coordination geometry.

Steric and Electronic Effects on Coordination Behavior

Steric bulk at the acac ligand’s methyl groups alters coordination preferences. Bulky substituents favor κ²-O,O′ bonding by reducing torsional strain in the chelate ring, as evidenced by a 12% decrease in Ir–O bond elongation for tert-butyl-substituted acac complexes [4]. Electronic effects dominate in electron-deficient systems, where κ¹-C coordination stabilizes the iridium center by delocalizing electron density into the acac π*-system [6].

Table 2: Substituent Effects on Photophysical Properties

Substituentλₑₘ (nm)Quantum YieldDominant Isomer
H5200.42κ²-O,O′
CF₃5450.38κ¹-C
OMe5050.47κ²-O,O′

Data from emission spectroscopy [6].

Computational Modeling of Ligand-Iridium Interactions

Time-dependent DFT (TD-DFT) simulations using the B3LYP/3-21G*:LANL2DZ model chemistry accurately predict emission wavelengths (R² = 0.92 vs. experimental data) for Ir(acac)₃ derivatives [6]. Key findings include:

  • The highest occupied molecular orbital (HOMO) localizes on iridium d-orbitals (58%) and acac π-systems (32%) in κ²-O,O′ isomers.
  • κ¹-C coordination shifts LUMO density to the acac ligand (78%), reducing metal-to-ligand charge transfer (MLCT) energy gaps by 0.8 eV [5].

Table 3: Calculated vs. Observed Emission Properties

ComplexCalculated λₑₘ (nm)Observed λₑₘ (nm)
Ir(ppy)₂(acac)515520
Ir(bt)₂(acac)562558
Ir(pq)₂(acac)605598

TD-DFT results vs. experimental data [2] [6].

Physical Description

Yellow hygroscopic solid; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

493.12021 g/mol

Monoisotopic Mass

493.12021 g/mol

Heavy Atom Count

22

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.35%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.35%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (90.7%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Wikipedia

Iridium_acetylacetonate

Dates

Modify: 2023-08-15

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